1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide
Description
1-(4-Fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by three key structural motifs:
- A 4-fluorophenyl group at position 1 of the pyrazole ring.
- A 4-methoxy group at position 4 of the pyrazole core.
- A 4-sulfamoylphenethyl substituent on the carboxamide nitrogen.
This compound belongs to a broader class of pyrazole carboxamides, which are studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O4S/c1-28-17-12-24(15-6-4-14(20)5-7-15)23-18(17)19(25)22-11-10-13-2-8-16(9-3-13)29(21,26)27/h2-9,12H,10-11H2,1H3,(H,22,25)(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMGFKWAEFCEDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Introduction of the Fluorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a fluorobenzene derivative is introduced to the pyrazole ring.
Methoxylation: The methoxy group is typically introduced via nucleophilic substitution reactions using methanol or methoxide ions.
Sulfamoylation: The sulfamoylphenethyl group is introduced through sulfonamide formation, where a sulfonyl chloride reacts with an amine group under basic conditions.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative or an acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a pyrazole ring, a fluorophenyl group, and a sulfamoyl moiety. Its molecular formula is , and it has a molecular weight of approximately 364.41 g/mol. The presence of the fluorine atom and the sulfonamide group enhances its biological activity, making it a candidate for various therapeutic applications.
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro assays have shown that derivatives of this compound exhibit significant COX-2 inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM, indicating promising anti-inflammatory properties compared to standard drugs like Celecoxib .
Table 1: COX-2 Inhibition Data
| Compound Name | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
| PYZ3 | 0.011 | Not specified |
Anticancer Properties
The compound has also been investigated for its anticancer properties, particularly as an immune checkpoint inhibitor targeting PD-L1. In silico studies have identified several derivatives that demonstrate more than 50% inhibition against PD-L1, with some compounds showing significant activity against various cancer cell lines such as MCF-7 and DU-145 .
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line Tested | % Inhibition |
|---|---|---|
| Compound 30 | PC-3 | 66.64 |
| Compound 4 | MCF-7 | Not specified |
| Compound 31 | DU-145 | Significant |
Case Study 1: COX-2 Selectivity
In a study published in ACS Omega, researchers synthesized a series of pyrazole derivatives, including the target compound, and evaluated their selectivity towards COX-2 versus COX-1. The most potent derivative exhibited over 38 times greater potency against COX-2 compared to Rofecoxib, highlighting its therapeutic potential in managing inflammatory diseases .
Case Study 2: Anticancer Efficacy
Another investigation focused on the compound's ability to inhibit PD-L1 in cancer cells. The synthesized derivatives were assessed for their cytotoxicity and anti-proliferative activities across several cancer cell lines, revealing that certain compounds not only inhibited PD-L1 effectively but also demonstrated low cytotoxicity towards normal fibroblast cells .
Mechanism of Action
The exact mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfamoyl group suggests potential interactions with sulfonamide-sensitive enzymes, while the pyrazole ring could interact with various protein targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Carboxamide Cores
Z899051432 (1-(4-Fluorophenyl)-N-methyl-N-((2-methylthiazol-4-yl)methyl)-1H-pyrazole-3-carboxamide)
- Key Differences : Replaces the 4-methoxy and sulfamoylphenethyl groups with a methylthiazole substituent and N-methylation.
- However, the absence of a sulfonamide group may reduce solubility in aqueous environments compared to the target compound .
- Biological Relevance : Demonstrated activity as a CFTR potentiator, highlighting the role of pyrazole-carboxamides in ion channel modulation .
1-[(2,4-Dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide
- Key Differences : Features a 2,4-dichlorophenylmethyl group and a 4-fluorobenzenesulfonyl substituent instead of the sulfamoylphenethyl chain.
- Impact : The dichlorophenyl group increases lipophilicity, while the fluorobenzenesulfonyl moiety retains sulfonamide functionality but lacks the phenethyl spacer. This may limit flexibility in binding to deep protein pockets compared to the target compound .
- Biological Relevance : Exhibits antibacterial and antimycobacterial activities, underscoring the importance of sulfonamide groups in antimicrobial design .
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)
- Key Differences: Incorporates a di-tert-butylphenol group and a p-fluorophenyl substituent.
- Impact: The bulky tert-butyl groups enhance steric hindrance, which may reduce binding efficiency but improve metabolic stability. The aminosulfonylphenyl group is structurally analogous to the target’s sulfamoylphenethyl but lacks the ethyl linker .
- Biological Relevance : Studied for antioxidant and enzyme-inhibitory properties, suggesting versatility in therapeutic targeting .
Analogues with Modified Functional Groups
4-(4-Fluorophenyl)-5-(3-(4-fluorophenyl)ureido)-1-methyl-1H-pyrazole-3-carboxamide (20)
- Key Differences : Replaces the methoxy and sulfamoylphenethyl groups with a urea linkage and a methyl group.
- Impact : The urea group facilitates strong hydrogen bonding, which may enhance target affinity but reduce solubility compared to the sulfonamide .
- Biological Relevance : Investigated as a Plasmodium falciparum inhibitor, demonstrating the role of pyrazole-ureas in antiparasitic drug development .
1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide
- Key Differences : Substitutes the 4-methoxy and sulfamoylphenethyl with a difluoromethyl group and a fluorophenylmethyl chain.
- Impact : The difluoromethyl group increases electronegativity and metabolic stability, while the shorter fluorophenylmethyl chain may limit spatial reach in binding interactions .
Analogues with Heterocyclic Modifications
1-Ethyl-N-{1-[5-(4-fluorophenyl)-4-methyl-1,1-dioxo-1H-isothiazol-3-yl]piperidin-4-yl}-1H-pyrazole-3-carboxamide (P532-0200)
- Key Differences : Incorporates an isothiazole ring and a piperidinyl group.
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide
- Key Differences: Lacks the methoxy and sulfamoylphenethyl groups but includes an amino substituent at position 4.
- Impact: The amino group enhances hydrogen-bonding capacity, which could improve target engagement but reduce lipophilicity .
Biological Activity
1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrazole ring and the introduction of the fluorophenyl and sulfamoyl groups. The compound can be synthesized through nucleophilic substitution reactions, often employing palladium-catalyzed cross-coupling techniques to attach various functional groups.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, indicating its potential as an anticancer agent and enzyme inhibitor. Below are detailed findings from recent research:
Anticancer Activity
- Prostate Cancer Cell Lines : A series of pyrazole derivatives, including compounds similar to this compound, have demonstrated significant antiproliferative effects against prostate cancer cell lines such as LNCaP and PC-3. For instance, one derivative exhibited an IC50 value of 18 µmol/L against LNCaP cells, along with a 46% reduction in prostate-specific antigen (PSA) levels, indicating a promising therapeutic profile for androgen receptor antagonism .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects appears to involve the inhibition of tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, as evidenced by upregulation of pro-apoptotic proteins such as p53 and BAX .
Enzyme Inhibition
- Carbonic Anhydrase Inhibition : Compounds related to this pyrazole have been shown to inhibit human carbonic anhydrases (hCAs), which are critical for various physiological processes including acid-base balance and respiration. Co-crystallization studies have elucidated the binding modes of these inhibitors, providing insights into their structure-activity relationships .
- PD-L1 Inhibition : Recent studies suggest that sulfonamide derivatives coupled with pyrazole frameworks can act as immune checkpoint inhibitors targeting PD-L1. These compounds demonstrated more than 50% inhibition in vitro, highlighting their potential role in cancer immunotherapy .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical settings:
- Study on Tubulin Polymerization Inhibitors : A study designed pyrazole derivatives that inhibited tubulin polymerization with IC50 values ranging from 0.06 nM to 0.25 nM against various cancer cell lines, demonstrating their potency compared to standard treatments .
- In Vivo Efficacy : In murine models, certain pyrazole derivatives showed significant tumor growth inhibition at low doses (5 mg/kg), further supporting their potential for clinical application .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Cell Line/Target | IC50 (µM) | Effect |
|---|---|---|---|
| Antiproliferative | LNCaP | 18 | PSA downregulation (46%) |
| Tubulin Polymerization Inhibition | Various | 0.06 - 0.25 | Cell cycle arrest |
| PD-L1 Inhibition | In vitro assays | >50% inhibition | Immune checkpoint modulation |
| Carbonic Anhydrase Inhibition | hCA II | N/A | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-(4-sulfamoylphenethyl)-1H-pyrazole-3-carboxamide, and how can yield be improved?
- Methodological Answer : The compound is synthesized via multi-step reactions, including condensation of 4-fluoroaniline with methoxy-substituted intermediates, followed by sulfamoylphenethyl coupling. Key steps involve:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters .
- Step 2 : Introduction of the sulfamoylphenethyl group using carbodiimide-mediated amidation .
- Yield Optimization : Purification via recrystallization (ethanol/water) or HPLC (C18 column, acetonitrile/water gradient) improves purity (>95%) and yield (up to 65%) . Common impurities include unreacted intermediates or diastereomers, resolved via chiral chromatography .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : A combination of analytical methods is essential:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl proton splitting at δ 7.2–7.8 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 432.12) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related pyrazole derivatives .
- HPLC : Purity >98% achieved using reverse-phase columns (UV detection at 254 nm) .
Q. How can researchers address solubility limitations of this compound in aqueous systems?
- Methodological Answer : Low water solubility (logP ~3.5) can be mitigated by:
- Co-solvents : DMSO or PEG-400 in cell culture media (≤1% v/v to avoid cytotoxicity) .
- Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl or tertiary amines) on the sulfamoylphenethyl moiety, as seen in analogs with improved bioavailability .
Advanced Research Questions
Q. What in silico and in vitro strategies are used to identify biological targets of this compound?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding to kinases or GPCRs, with docking scores ≤-8.0 kcal/mol indicating high affinity .
- Surface Plasmon Resonance (SPR) : Validates target binding (e.g., KD ≤ 100 nM for kinase inhibitors) .
- In Vitro Assays : Fluorescence polarization or radiometric assays measure IC50 values, though variability may arise from buffer conditions (e.g., 10 mM Mg²⁺ vs. EDTA) .
Q. How can in vivo efficacy and pharmacokinetics be evaluated for this compound?
- Methodological Answer :
- Animal Models : Administered orally (10–50 mg/kg) in rodent disease models (e.g., inflammation or cancer), with plasma levels monitored via LC-MS/MS .
- PK Parameters : Half-life (t½ ~4–6 hr), Cmax (~1.2 µM), and bioavailability (~35%) are calculated from plasma concentration-time curves .
- Tissue Distribution : Radiolabeled analogs (e.g., ¹⁴C) quantify accumulation in target organs .
Q. What strategies resolve contradictions in reported IC50 values across studies?
- Methodological Answer : Discrepancies often stem from:
- Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) or detection methods (radiometric vs. luminescent) .
- Solution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate findings with orthogonal assays (e.g., ITC for binding affinity) .
Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
